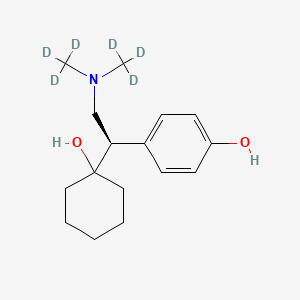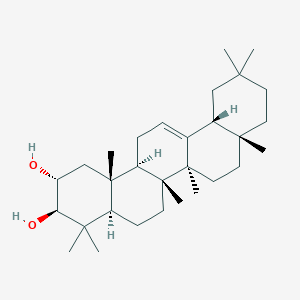![molecular formula C34H32CdN4O4-4 B11933104 cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions.
Metalation with Cadmium: The porphyrin ligand is then reacted with a cadmium salt, such as cadmium acetate or cadmium chloride, in the presence of a suitable solvent like methanol or chloroform. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous purification steps such as column chromatography and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the porphyrin ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while reduction may produce reduced porphyrin derivatives.
Aplicaciones Científicas De Investigación
Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its potential role in mimicking natural metalloproteins and enzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and electronic devices due to its luminescent properties
Mecanismo De Acción
The mechanism of action of cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The cadmium ion can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect cellular processes such as signal transduction, gene expression, and enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
Zinc Porphyrin: Similar in structure but contains zinc instead of cadmium.
Iron Porphyrin (Heme): Contains iron and is a key component of hemoglobin.
Magnesium Porphyrin (Chlorophyll): Contains magnesium and is essential for photosynthesis.
Uniqueness
Its luminescent properties also make it valuable for developing sensors and imaging agents .
Propiedades
Fórmula molecular |
C34H32CdN4O4-4 |
|---|---|
Peso molecular |
673.1 g/mol |
Nombre IUPAC |
cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H32N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13?,26-13-,27-14-,28-15?,29-14?,30-15-,31-16-,32-16?; |
Clave InChI |
MPXUUHBENXDJJI-RSPUIOJXSA-N |
SMILES isomérico |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cd] |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)
![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)

![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)


![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)
![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)

![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
